Diethyl 2-(2-(ethoxycarbonyl)benzyl)malonate
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Overview
Description
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate is an organic compound with a complex structure that includes ethyl, ethoxycarbonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release ethanol and the corresponding acid, which can then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors and enzymes, influencing various biological pathways.
Comparison with Similar Compounds
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate can be compared with similar compounds such as:
2,2-Bis(ethoxycarbonyl)vinyl: Used as an amine protecting group in organic synthesis.
9-Fluorenylmethoxycarbonyl (Fmoc): Commonly used in peptide synthesis.
These compounds share some functional groups but differ in their specific applications and chemical behavior
Properties
Molecular Formula |
C17H22O6 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
diethyl 2-[(2-ethoxycarbonylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H22O6/c1-4-21-15(18)13-10-8-7-9-12(13)11-14(16(19)22-5-2)17(20)23-6-3/h7-10,14H,4-6,11H2,1-3H3 |
InChI Key |
KEVRFZUVGQMMOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CC(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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